molecular formula C17H13ClN2O7 B3007561 Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate CAS No. 328258-36-2

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate

Cat. No.: B3007561
CAS No.: 328258-36-2
M. Wt: 392.75
InChI Key: NEARBDRQBFDZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate is a chemical compound with the molecular formula C17H13ClN2O7 and a molecular weight of 392.75 . This compound is known for its unique structure, which includes a terephthalate core substituted with a 4-chloro-3-nitrobenzoyl group and two dimethyl ester groups. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate typically involves the following steps:

    Starting Materials: The synthesis begins with terephthalic acid, 4-chloro-3-nitrobenzoic acid, and dimethyl sulfate.

    Esterification: Terephthalic acid is esterified with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate.

    Amidation: The dimethyl terephthalate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Chemical Reactions Analysis

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate can be compared with similar compounds such as:

    Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)isophthalate: This compound has a similar structure but with an isophthalate core instead of a terephthalate core.

    Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)phthalate: This compound has a phthalate core instead of a terephthalate core.

    Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)benzoate: This compound has a benzoate core instead of a terephthalate core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

dimethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O7/c1-26-16(22)10-3-5-11(17(23)27-2)13(7-10)19-15(21)9-4-6-12(18)14(8-9)20(24)25/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEARBDRQBFDZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.